

# Application Notes and Protocols: 3-Methylquinoxaline-2-thiol in Organic Synthesis

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## Compound of Interest

Compound Name: 3-Methylquinoxaline-2-thiol

Cat. No.: B109401

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These application notes provide detailed protocols for the utilization of **3-methylquinoxaline-2-thiol** in key organic synthesis reactions. The following sections outline its application in the synthesis of potential anticancer agents and in 1,3-dipolar cycloaddition reactions, offering step-by-step experimental procedures, data presentation in tabular format, and visualizations of the synthetic pathways.

## Application Note 1: Synthesis of Novel 3-Methylquinoxaline-2-thiol Derivatives as Potential VEGFR-2 Inhibitors

**3-Methylquinoxaline-2-thiol** serves as a crucial building block in the synthesis of a novel series of compounds designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy.<sup>[1][2][3]</sup> The general synthetic strategy involves the S-alkylation of the potassium salt of **3-methylquinoxaline-2-thiol** with various N-substituted 2-chloroacetamides.

## Experimental Protocol: Synthesis of 2-((3-Methylquinoxalin-2-yl)thio)-N-(4-(morpholine-4-carbonyl)phenyl)acetamide

### Step 1: Synthesis of **3-Methylquinoxaline-2-thiol** (5)

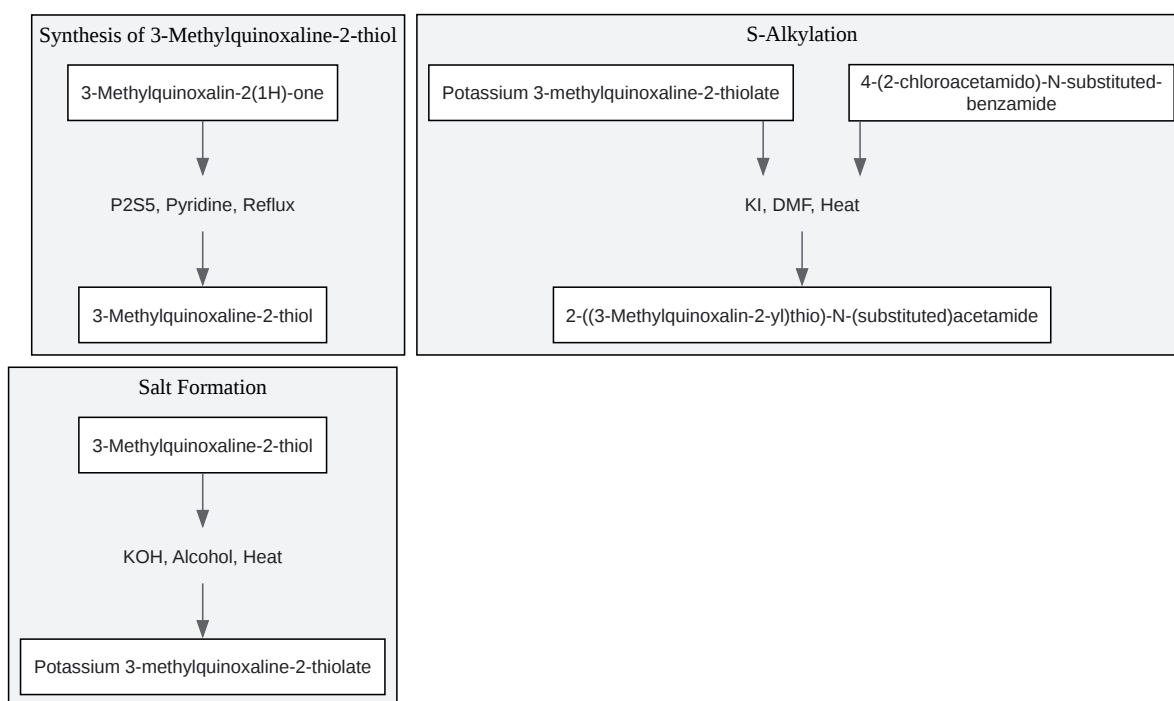
3-Methylquinoxalin-2(1H)-one (3) is refluxed with phosphorus pentasulfide ( $P_2S_5$ ) in pyridine. The reaction mixture is then acidified with hydrochloric acid (HCl) to yield **3-methylquinoxaline-2-thiol** (5).<sup>[1]</sup>

### Step 2: Formation of Potassium **3-methylquinoxaline-2-thiolate** (6)

**3-Methylquinoxaline-2-thiol** (5) is heated with alcoholic potassium hydroxide to form the corresponding potassium salt (6).<sup>[1]</sup>

### Step 3: Synthesis of 2-((3-Methylquinoxalin-2-yl)thio)-N-(4-(morpholine-4-carbonyl)phenyl)acetamide

To a solution of the potassium salt of **3-methylquinoxaline-2-thiol** (6) (0.002 mol) in 20 mL of dimethylformamide (DMF), the appropriate 4-(2-chloroacetamido)-N-substituted-benzamide (in this case, 2-chloro-N-(4-(morpholine-4-carbonyl)phenyl)acetamide) (0.002 mol) and a catalytic amount of potassium iodide (KI) are added. The reaction mixture is heated on a water bath for 8 hours. After cooling, the mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed with water, dried, and recrystallized from an appropriate solvent to afford the final product.



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Caption: Synthetic pathway for VEGFR-2 inhibitors.

## Quantitative Data: Cytotoxic and VEGFR-2 Inhibitory Activities

The synthesized derivatives of **3-methylquinoxaline-2-thiol** have been evaluated for their in vitro cytotoxic activity against human cancer cell lines (HepG-2 and MCF-7) and their inhibitory effect on VEGFR-2.

Compound ID	Substitution	Cytotoxic IC <sub>50</sub> (μM) vs. HepG-2	Cytotoxic IC <sub>50</sub> (μM) vs. MCF-7	VEGFR-2 Inhibitory IC <sub>50</sub> (nM)
12e	3-methoxy	9.8	8.5	3.8
12f	4-methoxy	-	-	3.8
12g	2-methoxy	8.2	7.1	5.4
12k	4-methyl	7.5	6.3	2.9
Sorafenib	Reference	2.2	3.4	3.07

Data extracted from a study on new 3-methylquinoxalines as potential anti-cancer agents.[1][3]

## Application Note 2: Synthesis of Spiro[thiadiazoline-quinoxaline] Derivatives via 1,3-Dipolar Cycloaddition

**3-Methylquinoxaline-2-thiol** (or its N-alkylated derivatives) can be utilized as a dipolarophile in 1,3-dipolar cycloaddition reactions to synthesize novel spiro-heterocyclic compounds. These spiro[thiadiazoline-quinoxaline] derivatives are of interest due to their potential biological activities.[4]

### Experimental Protocol: Synthesis of Spiro[1-ethyl-3-methylquinoxaline-2,2'-[2][3][5]thiadiazoline]

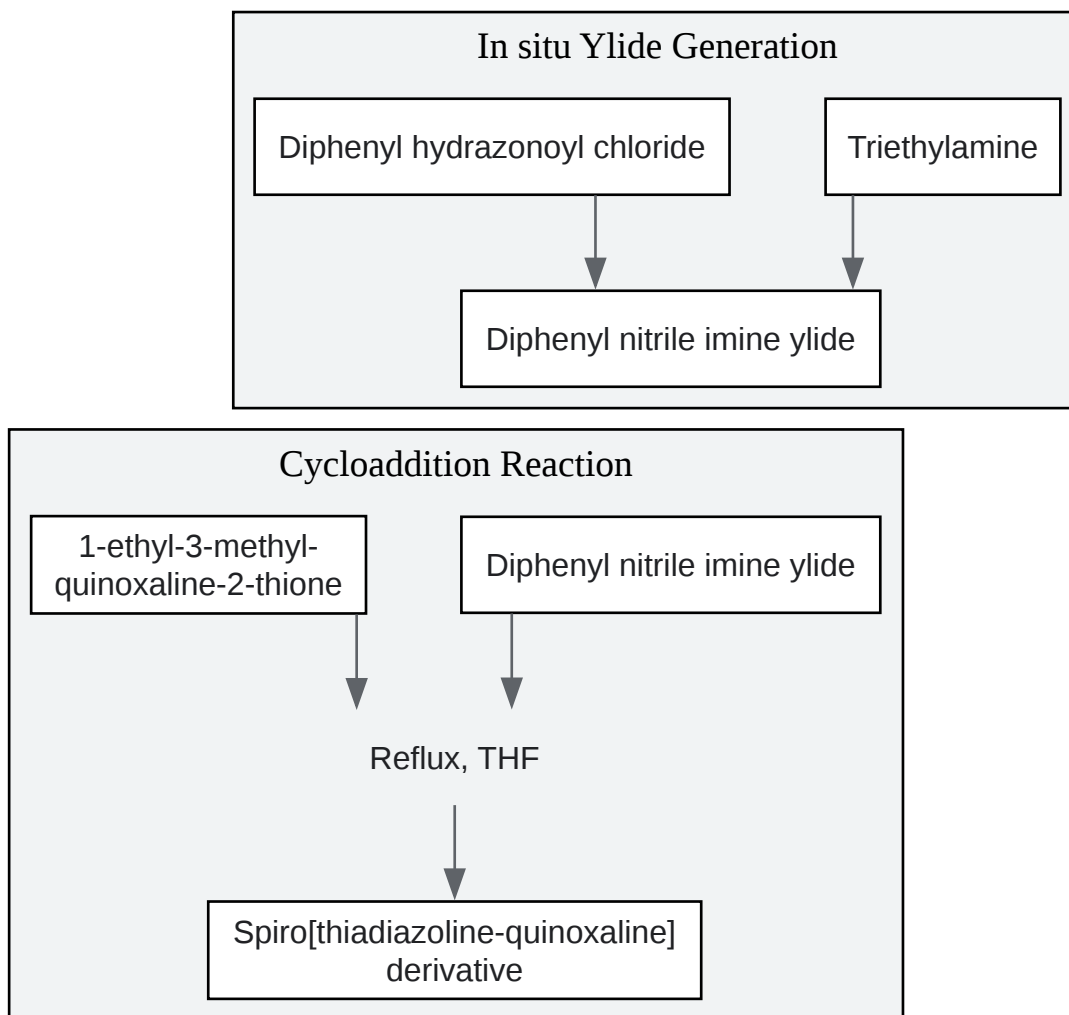
#### Step 1: Thionation of N-alkyl quinoxaline

N-alkyl quinoxaline is treated with phosphorus pentasulfide (P<sub>4</sub>S<sub>10</sub>) in refluxing pyridine to yield the corresponding N-alkyl quinoxaline-2-thione.[4]

#### Step 2: 1,3-Dipolar Cycloaddition

An equimolar quantity of 1-ethyl-3-methylquinoxaline-2-thione and diphenyl hydrazonoyl chloride are refluxed in dry tetrahydrofuran (THF) in the presence of triethylamine (Et<sub>3</sub>N). The diphenyl nitrile imine ylide is generated in situ from the hydrazonoyl chloride, which then

undergoes a 1,3-dipolar cycloaddition with the C=S bond of the quinoxaline-2-thione to yield the spiro[thiadiazoline-quinoxaline] derivative.[4]



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Caption: 1,3-Dipolar cycloaddition workflow.

## Expected Outcome and Characterization

The successful synthesis of the spiro[thiadiazoline-quinoxaline] derivative would be confirmed by standard analytical techniques such as melting point determination, FT-IR,  $^1\text{H}$ -NMR,  $^{13}\text{C}$ -NMR, and mass spectrometry. The yields for such reactions are typically reported to be moderate to good. These compounds can then be screened for their potential antibacterial and other biological activities.

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## References

- 1. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]
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